4-Benzyloxyphenoxyacetic acid is a phenoxy acetic acid derivative characterized by a benzyloxy group at the para position of the phenoxy ring. While specific research on this compound is limited in the provided literature, it belongs to a class of compounds known for diverse biological activities and potential applications in various fields. [] These compounds often serve as building blocks for more complex molecules with targeted properties.
4-Benzyloxyphenoxyacetic acid is a chemical compound with the molecular formula and a molecular weight of 258.27 g/mol. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenoxyacetic acid moiety. It is classified under phenolic acids and is notable for its potential applications in pharmaceuticals and agricultural sciences.
4-Benzyloxyphenoxyacetic acid can be synthesized through various organic chemistry methods, often involving reactions with phenolic compounds and acetic acid derivatives. It is commercially available from chemical suppliers such as Simson Pharma and Indofine Chemical Company, which provide it for research and industrial applications .
This compound falls under the category of phenolic acids, which are known for their diverse biological activities. Its structural components suggest potential uses in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
The synthesis of 4-Benzyloxyphenoxyacetic acid typically involves several key methods:
The synthesis process often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 4-Benzyloxyphenoxyacetic acid features:
This structural arrangement allows for various interactions at the molecular level, influencing its biological activity.
4-Benzyloxyphenoxyacetic acid participates in several chemical reactions:
These reactions are typically facilitated by catalysts or specific reagents that promote the desired transformations while minimizing side reactions.
The mechanism of action of 4-Benzyloxyphenoxyacetic acid involves its interaction with biological targets, potentially affecting metabolic pathways. For instance, studies have indicated that it may influence metabolic parameters related to obesity when administered in animal models .
Research indicates that this compound may modulate receptor activity or enzyme functions associated with metabolic regulation, although detailed mechanisms remain an area for further investigation.
Relevant data on these properties can be crucial for applications in drug formulation and agricultural chemistry.
4-Benzyloxyphenoxyacetic acid has several scientific uses:
Structural Formula:C₁₅H₁₄O₄Systematic Name:2-(4-(Benzyloxy)phenoxy)acetic acidKey Properties:
The development of 4-benzyloxyphenoxyacetic acid derivatives represents a strategic evolution in nuclear receptor-targeted therapeutics. Early PPARα ligands like fibrates (e.g., fenofibrate) suffered from limitations such as low receptor affinity, poor tissue distribution, and dose-limiting toxicities [1] [10]. The discovery of the 4-carboxy-2-phenylquinoline scaffold (exemplified by Y-0452) provided initial proof-of-concept for PPARα agonism but was hampered by synthetic complexity and suboptimal pharmacokinetics [1]. Rational deconstruction of this rigid core led to the flexible 4-benzyloxyphenoxyacetic acid chemotype, which improved synthetic accessibility and enhanced complementarity with the U-shaped ligand-binding domain (LBD) of PPARα [1] [3]. This scaffold’s modular structure enabled systematic structure-activity relationship (SAR) explorations:
Table 1: Structural Features and Their Roles in Phenoxyacetic Acid Derivatives
Structural Element | Role in Drug Design | Impact on Pharmacological Profile |
---|---|---|
Carboxylic Acid Group | Anchoring to PPARα LBD | Enables high-affinity binding and receptor activation |
Benzyloxy Substituent | Hydrophobic pocket occupancy | Enhances selectivity over PPARγ/δ isoforms |
Phenoxy Spacer | Conformational flexibility | Improves adaptation to U-shaped PPARα binding pocket |
4-Benzyloxyphenoxyacetic acid derivatives function as potent and selective PPARα agonists through a well-defined molecular mechanism. Upon cellular entry, these compounds bind to the LBD of PPARα, inducing conformational changes that facilitate heterodimerization with the retinoid X receptor (RXR) [4] [10]. This heterodimer recruits transcriptional coactivators (e.g., PGC-1α, CBP) and binds to peroxisome proliferator response elements (PPREs) in target gene promoters [10]. Key regulated pathways include:
Second-generation derivatives (e.g., compound 4u) achieve remarkable selectivity (>2,700-fold for PPARα over PPARγ/δ) due to steric constraints that prevent accommodation in the smaller LBD of PPARγ [1] [3]. This selectivity mitigates adverse effects associated with PPARγ activation, such as weight gain and edema [8]. Preclinical data demonstrate functional consequences of receptor activation:
Table 2: Selectivity Profile of Key 4-Benzyloxyphenoxyacetic Acid Derivatives
Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (μM) | Selectivity Ratio (γ/α) | Reference |
---|---|---|---|---|
Fenofibric Acid | 350 | 55 | 157× | [1] |
A91 (4a) | 180 | >100 | >550× | [1] [3] |
4u | 42 | >100 | >2,700× | [1] [3] |
The therapeutic potential of 4-benzyloxyphenoxyacetic acid derivatives is most pronounced in diabetic retinopathy (DR)—a microvascular complication affecting over 140 million people globally [5] [9]. PPARα activation addresses DR’s multifactorial pathology:
In proof-of-concept studies, lead compound A91 (30 mg/kg/day, systemic administration) reduced retinal vascular leakage in diabetic rats to non-diabetic baseline levels—matching fenofibric acid’s efficacy but without inducing hepatomegaly [1] [3]. Pharmacokinetic advantages underpin these outcomes:
Beyond retinopathy, these derivatives ameliorate diabetic dyslipidemia. In C57Bl/6 Ay/a mouse models, structural analogs normalized triglycerides and improved insulin sensitivity by 47% compared to controls [6]. The chemotype’s dual impact on metabolic and microvascular pathways positions it as a promising candidate for syndromic management of diabetes complications.
Table 3: Comparative Efficacy in Diabetic Retinopathy Models
Parameter | Fenofibrate | A91 (4-Benzyloxyphenoxyacetic Acid Derivative) | Improvement vs. Fibrate |
---|---|---|---|
Retinal Vascular Leakage Reduction | ~40% | ~95% | >2-fold |
Blood-Retinal Barrier Penetration | Low | High | Significant |
Hepatomegaly Incidence | High | None | Eliminated |
CYP450 Inhibition Risk | Moderate | None | Reduced |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7